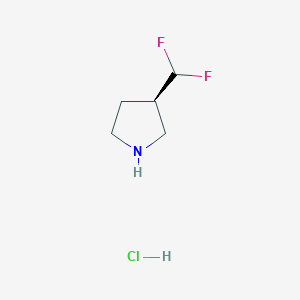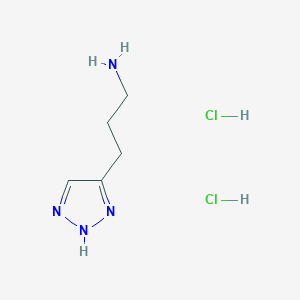
(3R)-3-(difluoromethyl)pyrrolidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
The mechanism of action of (3R)-3-(difluoromethyl)pyrrolidine hydrochloride is not well understood. However, it is believed to act as a chiral auxiliary in the synthesis of various compounds. It can also act as a nucleophile in certain reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, studies have shown that it is generally non-toxic and has low acute toxicity.
Advantages and Limitations for Lab Experiments
The advantages of using (3R)-3-(difluoromethyl)pyrrolidine hydrochloride in lab experiments include its high purity and availability. It is also a versatile chiral building block that can be used in the synthesis of various compounds. However, its limitations include its high cost and the need for careful control of reaction conditions to obtain the desired product.
Future Directions
There are several future directions for the use of (3R)-3-(difluoromethyl)pyrrolidine hydrochloride in scientific research. One direction is the synthesis of new pharmaceuticals and agrochemicals using this compound as a chiral building block. Another direction is the development of new synthetic methods using this compound as a nucleophile. Additionally, the use of this compound in catalytic reactions is an area of active research.
Conclusion:
In conclusion, this compound is a versatile chiral building block that has a wide range of scientific research applications. It is commonly used in the synthesis of pharmaceuticals and agrochemicals and has potential for use in catalytic reactions. While its high cost and the need for careful control of reaction conditions are limitations, its high purity and availability make it a valuable tool in scientific research.
Synthesis Methods
The synthesis of (3R)-3-(difluoromethyl)pyrrolidine hydrochloride involves the reaction of (3R)-3-(difluoromethyl)pyrrolidine with hydrochloric acid. The starting material, (3R)-3-(difluoromethyl)pyrrolidine, can be synthesized from commercially available starting materials. The reaction is typically carried out in a solvent such as methanol or ethanol and requires careful control of the reaction conditions to obtain the desired product.
Scientific Research Applications
(3R)-3-(difluoromethyl)pyrrolidine hydrochloride has a wide range of scientific research applications. It is commonly used as a chiral building block in the synthesis of pharmaceuticals and agrochemicals. It has been used in the synthesis of antiviral and anticancer agents, as well as in the synthesis of insecticides and herbicides.
Safety and Hazards
properties
IUPAC Name |
(3R)-3-(difluoromethyl)pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F2N.ClH/c6-5(7)4-1-2-8-3-4;/h4-5,8H,1-3H2;1H/t4-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLYIIIVFEGRMJI-PGMHMLKASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1C(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2783768.png)
![5-Methyl-2-piperidino[1,6]naphthyridine](/img/structure/B2783770.png)
![1-[2-(4-Chlorophenyl)phenyl]ethan-1-amine](/img/structure/B2783772.png)
![(2S)-2-[[(2R)-2-Amino-3-sulfanylpropanoyl]amino]-3-hydroxypropanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B2783774.png)
![N-benzyl-2-[3-(4-bromophenyl)-5-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoacetamide](/img/structure/B2783776.png)



![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2783782.png)
![2-(5-(3-chloro-4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(m-tolyl)acetamide](/img/structure/B2783784.png)

![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide](/img/structure/B2783786.png)

